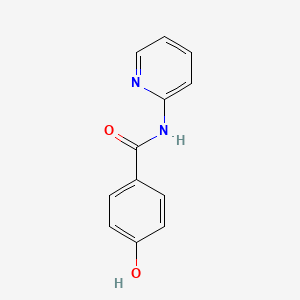

4-hydroxy-N-(pyridin-2-yl)benzamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-4-9(5-7-10)12(16)14-11-3-1-2-8-13-11/h1-8,15H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMHJVCJGXMNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations

Influence of Hydroxyl Group Position and Substitution Pattern on Benzamide (B126) Ring

The position and nature of substituents on the benzamide ring of 4-hydroxy-N-(pyridin-2-yl)benzamide are critical determinants of its biological activity.

The hydroxyl (-OH) group, in particular, plays a significant role. Studies on related benzamide structures have shown that a hydroxyl or amino group at the 2'-position of the benzanilide (B160483) moiety is indispensable for certain inhibitory activities, suggesting it may act as a hydrogen-bonding site or be involved in other electrostatic interactions with the target enzyme. For instance, in a series of salicylanilides, which are 2-hydroxy-N-phenylbenzamides, these compounds exhibited moderate inhibition of acetylcholinesterase. researchgate.net

The specific placement of the hydroxyl group at the para-position (position 4) in this compound is a key feature. Research on related compounds has demonstrated that the position of substituents on the benzene (B151609) ring can significantly impact activity. For example, in a study of benzamide-hydroxypyridinone hybrids, para- and meta-substitutions on the benzene ring resulted in better iron chelation than ortho-substitutions. nih.gov Furthermore, the presence of hydrogen donor groups, such as the hydroxyl group, has been shown to be beneficial for the antiproliferative activity of pyridine (B92270) derivatives. mdpi.com

Substitutions on the benzamide ring other than the hydroxyl group also modulate activity. For example, the introduction of a methyl group at the 4-position of a 2-hydroxy-N-(pyridin-2-yl)benzamide has been documented. In other benzamide series, the addition of various substituents has been explored to enhance potency and selectivity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, substitutions on the benzenesulfonamide (B165840) ring were investigated to optimize inhibitory activity against 12-lipoxygenase. nih.gov

| Compound | Substitution on Benzamide Ring | Observed Effect | Reference |

|---|---|---|---|

| Salicylanilides | 2-OH | Moderate acetylcholinesterase inhibition | researchgate.net |

| Benzamide-hydroxypyridinone hybrids | Para- and meta-substitutions | Better iron chelation than ortho-substitutions | nih.gov |

| Pyridine derivatives | H-donor groups (e.g., -OH) | Beneficial for antiproliferative activity | mdpi.com |

Impact of Pyridyl Moiety and its Point of Attachment (e.g., pyridin-2-yl versus pyridin-4-yl) on Biological Efficacy

The pyridyl moiety and its point of attachment to the benzamide nitrogen are crucial for the biological efficacy of this class of compounds. The nitrogen atom in the pyridine ring can participate in important interactions with biological targets.

The position of the nitrogen atom within the pyridine ring (and thus the point of attachment) can significantly alter the compound's activity. For instance, a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents highlights the importance of the pyridyl group in interacting with the target. nih.gov While direct comparative studies between the 2-yl, 3-yl, and 4-yl isomers of 4-hydroxy-N-(pyridin-yl)benzamide are not extensively detailed in the provided results, research on other classes of compounds underscores the significance of this structural feature. For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the benzamide portion was varied to explore SAR at muscarinic acetylcholine (B1216132) receptors. nih.gov

Furthermore, the pyridine ring itself is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in pi-stacking interactions. mdpi.com In the context of N-(pyridin-2-yl)benzamide analogues developed as allosteric activators of glucokinase, the pyridin-2-yl group was a key component of the design. nih.govresearchgate.netresearchgate.net This suggests that the 2-pyridyl configuration allows for optimal interactions within the allosteric binding site of the enzyme.

| Compound Series | Pyridyl Attachment Point | Biological Target/Activity | Significance | Reference |

|---|---|---|---|---|

| N-(pyridin-2-yl)benzamide analogues | pyridin-2-yl | Glucokinase activation | Key for interaction with the allosteric binding site. | nih.govresearchgate.netresearchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | pyridin-3-yl | Antibacterial | Important for target interaction. | nih.gov |

Stereochemical and Conformational Effects on Receptor Binding and Enzyme Inhibition

The three-dimensional arrangement of a molecule, including its stereochemistry and preferred conformation, is a critical factor in its ability to bind to a biological target and elicit a response. For this compound and related compounds, these effects can significantly influence their efficacy.

While this compound itself is achiral, the introduction of chiral centers into related benzamide derivatives can lead to stereoisomers with different biological activities. This is because the binding sites of enzymes and receptors are often chiral, leading to stereospecific interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies and Lipophilicity Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies often consider physicochemical properties like lipophilicity.

Lipophilicity, often expressed as LogP or distribution coefficient (LogD), is a crucial parameter in drug design as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org For benzamide derivatives, a correlation between lipophilicity and biological activity has been observed. nih.gov For example, in a study of substituted benzamides, the in vivo potencies were not directly proportional to the in vitro potencies, and this discrepancy was correlated with the calculated lipophilicities of the compounds. nih.gov

QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models often use descriptors related to lipophilicity, electronic effects, and steric properties. For instance, 2D and 3D-QSAR models have been developed for other heterocyclic compounds to predict their biological activity. mdpi.com Such models can guide the synthesis of more potent analogues of this compound by identifying the optimal range for lipophilicity and other properties.

| Study Type | Key Finding | Implication for this compound | Reference |

|---|---|---|---|

| Lipophilicity correlation in substituted benzamides | Discrepancies between in vivo and in vitro potencies were correlated with lipophilicity. | The lipophilicity of this compound is likely a key factor in its overall efficacy. | nih.gov |

| QSAR modeling of heterocyclic compounds | Mathematical models can predict biological activity based on chemical structure. | QSAR models could be developed to guide the design of more potent analogues. | mdpi.com |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound is essential for understanding its mechanism of action and for designing new molecules with similar or improved activity. vietnamjournal.ru

Based on the structure of this compound and SAR data from related compounds, the key pharmacophoric features likely include:

A hydrogen bond donor: The hydroxyl group on the benzamide ring. mdpi.com

A hydrogen bond acceptor: The oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. nih.gov

An aromatic ring: The benzamide phenyl ring, which can engage in pi-pi stacking or hydrophobic interactions.

An aromatic/heterocyclic ring: The pyridyl moiety, which can also participate in various interactions.

Pharmacophore models can be generated based on the structures of known active compounds or the binding site of a target protein. frontiersin.org These models define the spatial arrangement of the essential features. For example, a pharmacophore model for sigma-1 receptor ligands includes an amine binding site flanked by hydrophobic binding pockets. nih.gov In another study on Plasmodium falciparum inhibitors, pharmacophore modeling identified key features for binding to the target enzyme. nih.gov

For N-(pyridin-2-yl)benzamide analogues acting as glucokinase activators, pharmacophore modeling and docking studies revealed the crucial interactions within the allosteric binding site, highlighting the importance of the N-pyridin-2-yl benzamide scaffold. researchgate.netresearchgate.net

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | 4-hydroxyl group | Interaction with hydrogen bond acceptor on the target | mdpi.com |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Pyridine nitrogen | Interaction with hydrogen bond donor on the target | nih.gov |

| Aromatic Ring | Benzene ring | Pi-pi stacking, hydrophobic interactions | frontiersin.org |

| Aromatic/Heterocyclic Ring | Pyridine ring | Pi-pi stacking, hydrophobic interactions, hydrogen bonding | frontiersin.org |

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus

Anti-inflammatory Properties

The potential of a compound to modulate inflammatory pathways is a critical area of pre-clinical investigation. Research into 4-hydroxy-N-(pyridin-2-yl)benzamide and related structures has explored its effects on key markers of inflammation.

The denaturation of proteins is a well-established marker of inflammation. An in vitro study on a related triazole compound, 5-pyridin-2-yl-1H- nih.govuni.lunih.govtriazole-3-carboxylic acid ethyl ester, demonstrated a significant, dose-dependent inhibition of heat-induced egg albumin denaturation. nih.gov At a concentration of 1000 µg/mL, this compound achieved a maximum inhibition of 71.1%, a notable effect when compared to the 81.3% inhibition by the standard drug, Aspirin, at the same concentration. nih.gov This suggests that the pyridin-2-yl moiety may contribute to anti-inflammatory activity by preventing protein denaturation. nih.gov

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade. Research into dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has identified promising candidates. For instance, a novel series of benzhydrylpiperazine-based compounds were synthesized and evaluated for their dual inhibitory activity. rsc.org One compound, with a 4-Cl substitution, showed potent inhibition of both COX-2 (IC₅₀ = 0.25 ± 0.03 μM) and 5-LOX (IC₅₀ = 7.87 ± 0.33 μM), surpassing the standard drugs celecoxib (B62257) and zileuton, respectively. rsc.org

Table 1: In Vitro Anti-inflammatory Activity

| Compound/Drug | Assay | Concentration (µg/mL) | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|---|

| 5-pyridin-2-yl-1H- nih.govuni.lunih.govtriazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation | 1000 | 71.1% | - |

| Aspirin | Egg Albumin Denaturation | 1000 | 81.3% | - |

| Benzhydrylpiperazine derivative (4-Cl substitution) | COX-2 Inhibition | - | - | 0.25 ± 0.03 |

| Celecoxib | COX-2 Inhibition | - | - | 0.36 ± 0.023 |

| Benzhydrylpiperazine derivative (4-Cl substitution) | 5-LOX Inhibition | - | - | 7.87 ± 0.33 |

| Zileuton | 5-LOX Inhibition | - | - | 14.29 ± 0.173 |

Cyclooxygenase (COX) enzymes are key mediators of inflammation, with two main isoforms, COX-1 and COX-2. nih.govwikipedia.orgwikipedia.org COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. wikipedia.orgmedcentral.com The therapeutic anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, while the gastrointestinal side effects are often linked to the inhibition of COX-1. nih.gov

The development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize these adverse effects. medcentral.com These inhibitors typically have a bulkier structure that fits into the active site of the COX-2 enzyme but not the COX-1 isoform. medcentral.com While specific data on the direct interaction of this compound with COX enzymes is limited in the provided search results, the structural features of this compound are relevant to the design of COX inhibitors.

Antimicrobial and Antiparasitic Activities

The investigation of novel antimicrobial and antiparasitic agents is crucial in the face of growing drug resistance. Compounds containing a pyridine (B92270) carboxamide scaffold, such as this compound, have been explored for their potential in this area.

Research has shown that salicylanilides, a class of compounds structurally related to this compound, exhibit activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov A study on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli at various concentrations. researchgate.net

Pseudomonas aeruginosa is a particularly challenging opportunistic pathogen known for its resistance to conventional antibiotics. nih.gov The development of new agents against this bacterium is a high priority.

Table 2: Antibacterial Activity of a Related Compound

| Compound | Bacterial Strain | Concentration (mg/mL) | Activity |

|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | 25, 50, 100, 150 | Great antimicrobial activity |

| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi | 25, 50, 100, 150 | Great antimicrobial activity |

| N-pyridin-3-yl-benzenesulfonamide | Escherichia coli | 25, 50, 100, 150 | Great antimicrobial activity |

Candida albicans is a common opportunistic fungal pathogen. nih.gov The emergence of drug-resistant strains necessitates the search for new antifungal agents. nih.gov Studies on various heterocyclic compounds have shown promising results. For instance, certain amino-N-(5-pyrimidinyl)benzenesulfonamides have demonstrated antifungal activity against Candida albicans and C. tropicalis in vitro, with 4-amino derivatives showing the highest activity. cabidigitallibrary.org

Mycobacterium tuberculosis remains a significant global health threat, and the rise of drug-resistant strains underscores the need for new antitubercular agents. nih.gov A high-throughput screening identified a salicylanilide, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, as a potent inhibitor of M. tuberculosis. nih.gov Further research into pyridine carboxamides has identified compounds with potent anti-tubercular activity. nih.gov One study identified a pyridine carboxamide, MMV687254, which was found to be a prodrug activated by the amidase AmiC in M. tuberculosis. nih.gov

Antiprotozoal Efficacy (e.g., T. gondii, P. falciparum, Trypanosoma, Leishmania)

The benzamide (B126) scaffold is a recurring motif in the development of agents targeting protozoan parasites, which are responsible for a significant global disease burden. nih.gov Research into related N-phenylbenzamide and bisarylimidamide compounds has demonstrated activity against several kinetoplastid parasites. nih.gov For instance, a series of bisarylimidamide analogues of a known N-phenylbenzamide binder of kinetoplastid DNA (kDNA) showed submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov These compounds are thought to exert their effect by binding to the minor groove of the parasites' AT-rich mitochondrial DNA. nih.gov While direct studies on this compound are not available, the established antiprotozoal potential of the broader benzamide class suggests a possible area for future investigation. nih.govnih.gov Modifications to the core benzamide structure, such as those seen in certain halo-nitrobenzamides, have also been explored for their potential against human African trypanosomiasis. mdpi.com

Antiproliferative and Anticancer Research

The antiproliferative potential of benzamide derivatives has been evaluated against various human cancer cell lines. While specific data for this compound is limited, studies on related compounds provide insight into the activity of this chemical class. For example, certain N-aryl-4-substituted-pyridine-3-sulfonamides, which share a pyridinyl-amide linkage, have shown high activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values in the micromolar range. mdpi.com Similarly, newly synthesized benzohydroxamate-based compounds, another class of benzamide derivatives, were assessed for their antiproliferative effects on cell lines including human lung cancer (A549) and breast cancer (MCF-7). nih.gov

The table below summarizes the in vitro antiproliferative activity of representative benzamide-related compounds against selected cancer cell lines, as reported in the literature.

Antiproliferative Activity of Benzamide-Related Compounds

| Compound Class | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(Quinolin-8-yl)pyridine-3-sulfonamides | MCF-7 (Breast Cancer) | 4–43 µM | mdpi.com |

| N-(Quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon Cancer) | 4–43 µM | mdpi.com |

| Benzohydroxamate Derivatives | A549 (Lung Cancer) | Screening performed | nih.gov |

| Benzohydroxamate Derivatives | MCF-7 (Breast Cancer) | Screening performed | nih.gov |

The benzamide scaffold is recognized as a key structural element in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes like proliferation and survival. nih.govnih.gov Different benzamide-based molecules have been investigated as inhibitors of specific kinases.

For example, some benzimidazole (B57391) derivatives, which can be considered bioisosteres of benzamides, have been identified as potent inhibitors of protein kinase CK1δ, an enzyme implicated in cancer. nih.govmdpi.com These compounds act as ATP-competitive inhibitors, and their effectiveness can be enhanced with specific substitutions on the benzimidazole ring. mdpi.com Furthermore, multi-objective computational studies have been used to design and optimize benzamide derivatives as inhibitors of Rho-associated kinase (ROCK), a target relevant to cancer and other diseases. nih.gov These studies highlight the potential for modifying the benzamide structure to achieve potent and selective kinase inhibition. nih.gov Although direct kinase inhibition data for this compound is not specified in the reviewed literature, its core structure is consistent with scaffolds known to target these important enzymes. nih.govnih.gov

Enzyme Inhibition Profiles

The aldo-keto reductase (AKR) superfamily of enzymes, particularly isoforms like AKR1C3, are implicated in hormone-driven cancers such as castration-resistant prostate cancer. techlinkcenter.orgnih.govdrugbank.com Consequently, inhibitors of these enzymes are of significant research interest. The benzamide structure is a key feature in certain AKR1C3 inhibitors. techlinkcenter.org Research has shown that N-phenylanthranilates, which are derivatives of aminobenzoic acid, are potent but often non-selective AKR1C3 inhibitors. nih.govdrugbank.com Structure-activity relationship studies on these compounds have aimed to develop analogues with improved selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2. nih.gov For instance, modifying the position of the carboxylic acid group on the benzoic acid ring was found to significantly enhance selectivity for AKR1C3. nih.govdrugbank.com While these studies focus on N-phenyl-aminobenzoates rather than N-pyridinyl-benzamides, they establish the relevance of the broader benzamide class in the design of AKR inhibitors. techlinkcenter.orgnih.gov

Histone deacetylase (HDAC) inhibitors are a significant class of anticancer agents, and benzamides are a well-established structural class within this group. nih.gov Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are known to be selective for Class I HDACs and have demonstrated efficacy in solid tumors. nih.gov The typical pharmacophore for an HDAC inhibitor includes a cap group, a linker, and a zinc-binding group (ZBG). nih.gov In benzamide inhibitors, the benzamide moiety itself is a critical component. nih.gov Research into novel benzamide-based derivatives has focused on modifying different parts of the scaffold to improve potency and selectivity. nih.gov The presence of an N-hydroxy group, as found in N-hydroxy benzamides, is characteristic of the hydroxamic acid ZBG, which is a feature of potent pan-HDAC inhibitors like vorinostat. nih.govnih.gov The combination of a benzamide structure with a pyridyl cap group has been identified as a feature of highly active and less toxic HDAC inhibitors. nih.gov This structural combination is directly relevant to this compound, suggesting its potential as a scaffold for HDAC inhibition.

Key Structural Classes of HDAC Inhibitors

| HDAC Inhibitor Class | Key Structural Feature | Example Compound | Reference |

|---|---|---|---|

| Hydroxamic Acids | N-hydroxy-amide (ZBG) | Vorinostat | nih.gov |

| Benzamides | Benzamide core, often with pyridyl cap | Entinostat (MS-275) | nih.gov |

Receptor Modulation and Ligand Binding Studies

Kappa Opioid Receptor Antagonism

The kappa opioid receptor (KOR) is a key player in modulating mood, motivation, and pain. Its activation by the endogenous peptide dynorphin (B1627789) can lead to dysphoria and has been implicated in the pathophysiology of depression and addiction. nih.gov Consequently, KOR antagonists are being investigated as potential therapeutics for these conditions. nih.govnih.gov

Research into the structure-activity relationships of various compounds at the KOR has revealed that specific structural features are crucial for binding affinity and antagonist activity. While the morphinan (B1239233) scaffold has been a traditional basis for many opioid ligands, newer, structurally distinct molecules are being explored. chemrxiv.orgnih.gov For instance, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines represent a novel class of opioid antagonists. nih.gov The antagonist activity in this class is conferred by the specific stereochemistry of the methyl groups on the piperidine (B6355638) ring. nih.gov

One notable non-morphinan KOR antagonist is JDTic, which possesses a tetrahydroisoquinoline core. nih.govnih.gov Its high affinity and selectivity for the human KOR have been elucidated through crystallographic studies, providing a molecular basis for its antagonist properties. nih.gov The binding of JDTic to the KOR involves specific interactions within the ligand-binding pocket, which explains its selectivity over other opioid receptor subtypes like the mu-opioid receptor (MOR). nih.gov The development of selective KOR antagonists like LY2456302, which has a benzamide structure, further highlights the therapeutic potential of targeting this receptor. nih.gov This compound has shown approximately 30-fold higher affinity for KOR over MOR. nih.gov

Table 1: Kappa Opioid Receptor Binding Affinities of Selected Compounds

| Compound | Kappa Opioid Receptor (KOR) Ki (nM) | Mu Opioid Receptor (MOR) Ki (nM) | Reference |

|---|---|---|---|

| p-methoxyphenylaminocyclorphan | 0.03 | 0.026 | nih.gov |

| Akuammicine Derivative 2 | 0.36 | >5,400 | chemrxiv.org |

| Akuammicine Derivative 3 | 0.087 | >3,500 | chemrxiv.org |

| 2-oxime 18 | 0.62 | 3.8 | nih.gov |

Antioxidant Activity Assessments (e.g., DPPH scavenging, hydroxyl radical scavenging)

The evaluation of antioxidant activity is a critical area of research, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and straightforward method to assess the antioxidant potential of various compounds. researchgate.netsciensage.info This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. researchgate.netsciensage.info

Several studies have utilized the DPPH assay to evaluate the antioxidant capacity of novel synthesized compounds. For instance, a series of thiazinanones and thiazolidinones were synthesized and their antioxidant properties were reported. nih.gov In another study, novel 4,6-diphenylpyrimidine (B189498) substituted benzamide derivatives were synthesized and evaluated for their antioxidant activity using the DPPH method. sciensage.info Similarly, the antioxidant potentials of new salicylic (B10762653) acid-salicylamide hybrids were assessed through DPPH and ABTS radical scavenging assays. researchgate.net

The design of multi-target agents often incorporates antioxidant moieties. Benzamide-hydroxypyridinone hybrids have been developed as potential treatments for Alzheimer's disease, possessing both MAO-B inhibitory and iron-chelating properties, which contribute to their antioxidant effects. nih.gov

Table 2: Antioxidant Activity of Selected Compounds

| Compound/Extract | Assay | Result (IC50 or % inhibition) | Reference |

|---|---|---|---|

| Dill aqueous extract | DPPH | IC50: 67.2 μg/ml | researchgate.net |

| Ascorbic acid (control) | DPPH | IC50: 42.80 μg/ml | researchgate.net |

| Thiazinanone 5a | DPPH & ABTS | Showed the best radical scavenging activity in the series | nih.gov |

Anti-Fibrosis Activity Research

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. Research into anti-fibrotic therapies is crucial for treating conditions like non-alcoholic steatohepatitis (NASH) and pulmonary fibrosis. nih.govnih.gov

Recent studies have explored the anti-fibrotic potential of various small molecules. For example, 3-amino-4-hydroxy benzoic acid (AHBA) has been identified as an inhibitor of soluble epoxy hydrolase, a mechanism that has shown promise in a mouse model of NASH. nih.gov Treatment with AHBA significantly ameliorated the fibrotic alterations in the liver tissue of these mice. nih.gov

In the context of pulmonary fibrosis, research has focused on understanding the dynamics of collagen deposition and resolution. nih.gov Studies using a bleomycin-induced lung fibrosis model in mice have shown that while collagen fibers may appear to resolve over time, hydroxyproline (B1673980) levels, a key component of collagen, can remain elevated, suggesting incomplete clearance of collagen degradation products. nih.gov

Novel therapeutic strategies are also being investigated. An endoperoxide compound, E5, has been reported to have a three-pronged action against both non-small cell lung cancer and idiopathic pulmonary fibrosis by releasing singlet oxygen, triplet oxygen, and 3-methyl-N-phenyl-2-pyridone. nih.gov In another study, 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (N1) demonstrated anti-fibrotic and anti-inflammatory effects in human corneal fibroblasts by suppressing key signaling pathways involved in fibrosis. nih.gov

Table 3: Compounds Investigated for Anti-Fibrotic Activity

| Compound | Model/System | Key Findings | Reference |

|---|---|---|---|

| 3-amino-4-hydroxy benzoic acid (AHBA) | Mouse model of NASH | Significantly ameliorated fibrotic alterations in liver tissue. | nih.gov |

| Endoperoxide (E5) | In vitro and in vivo models | Inhibited TGF-β1 induced fibrosis and was effective in relieving idiopathic pulmonary fibrosis. | nih.gov |

| 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (N1) | Human corneal fibroblasts | Reduced production of extracellular matrix proteins like fibronectin and collagen I. | nih.gov |

Computational Chemistry and Spectroscopic Characterization in Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 4-hydroxy-N-(pyridin-2-yl)benzamide, might interact with a protein target.

Ligand-Protein Interaction Modeling

In silico molecular docking studies are crucial for modeling the interaction between this compound and the active sites of enzymes or the binding pockets of receptors. nih.govnih.gov This modeling helps to predict the binding affinity and pose of the ligand within the protein's binding site. The process involves preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to explore possible binding conformations. For instance, studies on similar benzamide (B126) analogues have successfully used molecular docking to predict binding interactions with proteins like glucokinase. nih.govresearchgate.net These computational models are instrumental in identifying potential biological targets for this compound and guiding further experimental studies.

Elucidation of Binding Modes, Key Residues, and Hydrogen-Bond Interactions

Molecular docking not only predicts if a molecule will bind to a target but also elucidates the specific interactions that stabilize the ligand-protein complex. acs.org For this compound, these interactions would likely involve its key functional groups: the hydroxyl group, the amide linkage, and the pyridine (B92270) ring. The hydroxyl group and the amide NH can act as hydrogen bond donors, while the carbonyl oxygen, the nitrogen of the pyridine ring, and the hydroxyl oxygen can act as hydrogen bond acceptors.

Research on structurally related benzamide derivatives has shown that intramolecular hydrogen bonds can predetermine the conformation of the ligand, which in turn influences its binding to a protein. acs.orgnih.gov The binding mode of this compound within a receptor's binding pocket would be characterized by a network of hydrogen bonds and other non-covalent interactions, such as π-π stacking involving the phenyl and pyridine rings. The identification of key amino acid residues that form these interactions is a primary outcome of docking studies.

Table 1: Illustrative Binding Interactions for this compound in a Hypothetical Receptor Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| 4-Hydroxyl group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr |

| Amide NH | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone |

| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr |

| Phenyl and Pyridine Rings | π-π Stacking/Hydrophobic | Phe, Tyr, Trp, His |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the molecule's optimized molecular geometry. researchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. mdpi.com Such calculations have been used to study the structural parameters of similar benzamide compounds. The electronic structure, including the distribution of electron density, can also be mapped, providing insights into the molecule's reactivity.

Analysis of HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. schrodinger.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it can be easily excited. researchgate.netnih.gov

From the energies of the HOMO and LUMO, various molecular reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For example, a lower chemical hardness indicates higher reactivity. researchgate.net

Table 2: Representative Molecular Reactivity Descriptors for this compound (Illustrative Values)

| Parameter | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of this compound and related compounds, MD simulations provide critical insights into the stability and conformational dynamics of these ligands when bound to biological targets.

For instance, MD simulations have been employed to analyze the behavior of N-pyridin-2-yl benzamide analogues as potential allosteric activators of glucokinase, an enzyme critical in glucose metabolism. nih.gov These simulations help predict the binding interactions and stability of the ligand-protein complex, which is essential for designing more effective therapeutic agents. By observing the conformational changes and interaction patterns over time, researchers can understand how the ligand maintains its binding and exerts its biological effect. nih.gov

Similarly, in the discovery of novel inhibitors for cyclin-dependent kinases (CDK) 2, 4, and 6, MD simulations have been used in conjunction with other computational methods to evaluate the stability of the inhibitor-enzyme complexes. nih.gov These studies often reveal that specific hydrogen bonds and hydrophobic interactions are crucial for the stable binding of the ligands, and MD simulations can confirm the persistence of these interactions throughout the simulation period. This integrated approach, combining techniques like 3D-QSAR and molecular docking with MD simulations, has proven effective in identifying and optimizing lead compounds. nih.gov

Virtual Screening and Pharmacophore Modeling for Lead Identification and Optimization

Virtual screening and pharmacophore modeling are indispensable computational strategies in modern drug discovery for identifying and optimizing new lead compounds.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process involves several steps, often starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking to refine the results. nih.gov For example, a structure-based virtual screening of a phytochemical database against SARS-CoV-2 targets utilized this multi-step docking protocol to identify potential inhibitors from natural sources. nih.gov The validation of the docking protocol is a critical step, often achieved by redocking a known ligand and ensuring the predicted binding pose is close to the experimentally determined one. nih.gov

Pharmacophore Modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the crucial functionalities for binding to a target, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov These models can be generated based on the structure of a known ligand-target complex (structure-based) or a set of active molecules (ligand-based). nih.gov

Pharmacophore models are valuable for establishing structure-activity relationships (SARs) and for scaffold hopping, which involves finding new molecular backbones that can still present the required pharmacophoric features. nih.gov For instance, pharmacophore modeling has been successfully applied to discover novel inhibitors for various targets, including human cancer leukemia K562 cells, by developing statistically significant 3D-QSAR models. researchgate.net These models not only help in screening for new active compounds but also provide insights into the key interactions necessary for biological activity. nih.govresearchgate.net

Spectroscopic Methodologies for Advanced Structural Characterization of Novel Derivatives in Research Contexts

Spectroscopic techniques are fundamental for the structural elucidation and characterization of newly synthesized compounds, including derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the characterization of N-pyridin-2-yl benzamide analogues, ¹H NMR is used to identify the chemical shifts and coupling patterns of protons, confirming the arrangement of substituents on the aromatic rings. researchgate.net For example, the signals for the N-H protons in similar structures often appear as distinct singlets at characteristic chemical shifts. researchgate.net

Table 1: Representative NMR Data for Benzamide and Related Structures

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Benzamide chemicalbook.comspectrabase.com | DMSO-d₆ | 8.05, 7.92, 7.53, 7.47 | 128.0, 131.0, 133.0, 169.0 |

| 4-Hydroxybenzamide chemicalbook.com | DMSO-d₆ | 10.0, 7.77, 7.12, 6.81 | Not specified |

| N-(pyridin-2-yl)-benzamide mdpi.com | Not specified | Signals correspond to the structure | Not specified |

Note: The data presented is a compilation from various sources and may have been recorded under different experimental conditions. The table is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For benzamide derivatives, key vibrational frequencies include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹. researchgate.net

C=O stretching (amide I band): A strong absorption usually found between 1630 and 1690 cm⁻¹. researchgate.net

C-N stretching: Appears in the range of 1300-1400 cm⁻¹. researchgate.net

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: Observed in the 1400-1600 cm⁻¹ region.

In the characterization of compounds like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, FTIR analysis has been used to identify vibrational frequencies for N-H, C=O, C-N, and C=S bonds. researchgate.net Similarly, for N-(pyridin-2-yl)-benzamides synthesized using bimetallic metal-organic frameworks, FT-IR spectroscopy is used to confirm the structure of the final product and to analyze the catalyst after the reaction. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Benzamide Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3237 | researchgate.net |

| C=O Stretch | 1683 | researchgate.net |

| C-N Stretch | 1329 | researchgate.net |

| S=O Stretch (in sulfonamides) | 1358-1130 | researchgate.net |

Note: The specific wavenumbers can vary depending on the molecular structure and the sample preparation method.

Mass Spectrometry (MS, LCMS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound, the predicted monoisotopic mass is 214.07423 Da. uni.lu Analysis of related compounds often shows the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+), confirming the molecular weight. rsc.org For instance, in the analysis of N-phenylbenzamide derivatives, ESI-MS was used to identify the [M+H]+ peak. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and for pharmacokinetic studies, where they can measure the concentration of a drug and its metabolites in biological fluids.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 215.08151 | 145.1 |

| [M+Na]⁺ | 237.06345 | 152.2 |

| [M-H]⁻ | 213.06695 | 149.4 |

| [M+NH₄]⁺ | 232.10805 | 161.0 |

| [M+K]⁺ | 253.03739 | 148.6 |

Data sourced from PubChemLite. uni.lu

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

In a comprehensive study of N-(9H-purin-6-yl) Benzamide (NPB), UV-Vis spectral analysis was combined with DFT calculations to understand the electronic properties of the molecule. tandfonline.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the electronic transitions observed in the UV-Vis spectrum, providing insights into the molecule's reactivity. tandfonline.com

X-ray Diffraction for Solid-State Structural Elucidation

In a 2024 study, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide was determined, revealing a monoclinic crystal system with the space group P21/c. researchgate.net The molecule features an intramolecular N—H⋯O hydrogen bond. researchgate.net In the crystal lattice, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming sheets that extend along the (100) plane. researchgate.net This intricate network of hydrogen bonds is crucial for the stability of the crystal packing. Given the structural similarity, it can be hypothesized that this compound would also exhibit a network of intermolecular hydrogen bonds, with the hydroxyl group playing a significant role in the crystal packing.

| Parameter | 2-amino-N-(pyridin-2-yl)benzamide researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.323(4) |

| b (Å) | 19.530(16) |

| c (Å) | 10.302(10) |

| β (º) | 100.965(8) |

| Volume (ų) | 1051.4(15) |

| Z | 4 |

Table 1: Crystallographic data for the related compound 2-amino-N-(pyridin-2-yl)benzamide.

In Silico Prediction of Drug-Likeness and Pre-clinical ADME Properties

In the early stages of drug discovery, in silico models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the drug-likeness of a compound. These predictions help to identify candidates with a higher probability of success in later-stage clinical trials.

For this compound, several key physicochemical and pharmacokinetic parameters can be predicted using computational tools. Publicly available databases such as PubChem provide predicted data for this compound. uni.lu Lipinski's "Rule of Five" is a widely used guideline to assess drug-likeness. nih.gov It states that a drug-like compound generally has a molecular weight of less than 500 daltons, a logP value of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

The predicted properties for this compound suggest good potential for oral bioavailability. The number of rotatable bonds, which influences conformational flexibility and bioavailability, is also within an acceptable range. The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Below is a table summarizing the predicted drug-likeness and ADME properties for this compound based on computational models.

| Parameter | Predicted Value | Drug-Likeness Guideline |

| Molecular Formula | C12H10N2O2 uni.lu | - |

| Molecular Weight | 214.22 g/mol uni.lu | < 500 g/mol |

| XlogP | 1.9 uni.lu | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Rotatable Bonds | 2 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 71.3 Ų | < 140 Ų |

Table 2: In Silico Predicted Drug-Likeness and ADME Properties of this compound.

These in silico predictions indicate that this compound possesses favorable drug-like characteristics and is likely to have good oral absorption. Such computational screening is a critical step in prioritizing compounds for further experimental investigation in the drug development pipeline.

Future Directions and Research Perspectives

Rational Design and Synthesis of Novel Analogues with Improved Potency and Selectivity

The future of 4-hydroxy-N-(pyridin-2-yl)benzamide research heavily relies on the principles of rational drug design to create new analogues with enhanced biological activity and target specificity. Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of these novel compounds. nih.govnih.gov By systematically modifying the core structure, researchers can identify which chemical groups are essential for activity.

Key areas for synthetic modification include:

The Pyridine (B92270) Ring: Introducing various substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to stronger interactions with biological targets. mdpi.com

The Benzamide (B126) Moiety: Alterations to the benzamide portion, including the position and nature of the hydroxyl group and substitutions on the phenyl ring, can influence potency, selectivity, and pharmacokinetic properties. nih.gov For instance, research on related benzamide derivatives has shown that introducing different electron-withdrawing or electron-donating groups can significantly alter their biological effects. mdpi.com

The Amide Linker: Modifications to the amide bond itself, while synthetically challenging, could provide analogues with improved stability and bioavailability. mdpi.com

Studies on similar N-pyridin-2-yl benzamide structures have demonstrated that such modifications can lead to compounds with significantly improved potency. For example, certain analogues have shown excellent activity as glucokinase (GK) activators, a promising approach for managing type 2 diabetes. nih.govresearchgate.net Another study on 4-(pyridin-4-yloxy)benzamide derivatives revealed that modifying the amide with a morpholine (B109124) group was beneficial for enhancing anticancer activity. nih.gov These findings provide a roadmap for designing future analogues of this compound.

Table 1: Examples of N-Aryl Benzamide Analogues and Their Biological Activity

| Compound Series | Modification | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| N-pyridin-2-yl benzamide analogues | Various substitutions | Glucokinase (GK) Activation | Compounds 5c, 5e, and 5g showed significant reduction in blood glucose levels in oral glucose tolerance tests. | nih.govresearchgate.net |

| 4-(pyridin-4-yloxy)benzamide derivatives | Bearing a 5-methylpyridazin-3(2H)-one fragment | Anticancer (A549, HeLa, MCF-7 cell lines) | Compound 40 exhibited potent activity with IC50 values of 1.03-2.59 µM, outperforming the reference drug. | nih.gov |

| Benzamide derivatives | Benzamidophenyl and phenylacetamidophenyl scaffolds | PARP-1 Inhibition | Compound 13f showed potent PARP-1 inhibition (IC50 = 0.25 nM) and anticancer activity (IC50 = 0.30 µM against HCT116 cells). | nih.gov |

| Benzamide-hydroxypyridinone hybrids | Pharmacophore merging | MAO-B Inhibition | Compound 8g was identified as a potent and selective MAO-B inhibitor (IC50 = 68.4 nM). | nih.gov |

Identification and Validation of New Biological Targets for Hydroxy-N-(pyridin-yl)benzamide Scaffolds

A critical avenue for future research is the identification and validation of novel biological targets for the this compound scaffold. While initial studies may point towards a specific activity, the versatility of the benzamide structure suggests it may interact with multiple proteins, opening up new therapeutic possibilities.

Research on related benzamide structures has already revealed a diverse range of biological targets:

Glucokinase (GK): N-pyridin-2-yl benzamide analogues have been identified as allosteric activators of glucokinase, making them candidates for type 2 diabetes treatment. nih.govresearchgate.net

Poly(ADP-ribose) polymerase-1 (PARP-1): Certain benzamide derivatives are potent inhibitors of PARP-1, a key enzyme in DNA damage repair, highlighting their potential in cancer therapy. nih.gov

Lipoxygenase (LOX): A series of 1,3,4-thiadiazole (B1197879) derivatives containing a pyridyl benzamide moiety showed inhibitory activity against 15-lipoxygenase-1, another potential target for anticancer drugs. nih.gov

Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2): Optimization of N-pyridazinylbenzamide derivatives has led to potent and selective LRRK2 inhibitors, which are being investigated for Parkinson's disease. nih.gov

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists of the ZAC, an atypical ion channel, suggesting potential applications in neurological disorders. nih.gov

Future work will involve large-scale screening of the this compound scaffold against panels of kinases, enzymes, and receptors. Techniques like network pharmacology can help predict potential targets and signaling pathways, which can then be validated through in vitro and in vivo experiments. nih.govtandfonline.com

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for compounds like this compound. nih.gov These techniques provide valuable insights at an atomic level, guiding the rational design and optimization of new analogues. tandfonline.com

Key computational methods include:

Molecular Docking: This technique predicts how a ligand, such as a this compound analogue, binds to the active site of a target protein. mdpi.com Docking studies can help prioritize compounds for synthesis by estimating their binding affinity and identifying key interactions, such as hydrogen bonds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of unsynthesized analogues, helping to focus synthetic efforts on the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. tandfonline.commdpi.com This helps in understanding the dynamic nature of the binding process.

For example, docking studies on N-pyridin-2-yl benzamide analogues helped predict their binding interactions within the allosteric site of the glucokinase enzyme. nih.govresearchgate.net In another study, docking simulations indicated that a promising benzamide derivative could bind firmly within the catalytic pocket of PARP-1 through multiple hydrogen bonds. nih.gov

Table 2: Example of Molecular Docking Results for a Benzamide Analogue

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Glucokinase (GK) | Compound 15b | -11.17 (SP) | ARG63, ARG250, THR65, TYR214 | nih.gov |

| Smoothened (Smo) | Compound 5q | Not specified | TYR394, GLU518 | mdpi.com |

| PARP-1 | Compound 13f | Not specified | Multiple hydrogen bonds noted | nih.gov |

Note: Docking scores and methodologies vary between studies.

Development of Robust Analytical Methods for Research Applications

As research progresses from discovery to preclinical development, the need for robust and validated analytical methods becomes paramount. These methods are essential for the accurate quantification of this compound and its analogues in various matrices, including in vitro assays and biological samples from in vivo studies.

Future research in this area will focus on:

High-Performance Liquid Chromatography (HPLC): The development of specific and sensitive HPLC methods is a priority. sciencepublishinggroup.comnih.gov Reversed-phase HPLC (RP-HPLC) is a common technique used for the separation, quantification, and purity assessment of small molecule drug candidates. researchgate.net Method development involves optimizing the column, mobile phase composition, flow rate, and detector wavelength. researchgate.netalmacgroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, especially in complex biological fluids, LC-MS methods will be developed. nanobioletters.com This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for confident identification and quantification.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are fundamental for the structural characterization and confirmation of newly synthesized analogues. nanobioletters.commdpi.comresearchgate.net

The validation of these analytical methods according to established guidelines will ensure they are accurate, precise, linear, and robust for their intended research applications. sciencepublishinggroup.com

Exploration of Multitargeting Approaches and Combination Therapies in Pre-clinical Models

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The this compound scaffold is a promising starting point for designing multitarget-directed ligands (MTDLs) or for use in combination therapies. mdpi.com

Future research will explore:

Design of Multitarget-Directed Ligands (MTDLs): This involves designing a single molecule that can interact with two or more distinct biological targets relevant to a disease. nih.gov For example, researchers have successfully created benzamide-hydroxypyridinone hybrids that act as both monoamine oxidase B (MAO-B) inhibitors and iron chelators for the potential treatment of Alzheimer's disease. nih.gov A similar strategy could be applied to the this compound scaffold.

Combination Therapy Studies: In preclinical models, this compound analogues could be tested in combination with existing drugs. This approach can lead to synergistic effects, overcome drug resistance, or allow for lower doses of individual agents, potentially reducing side effects. nih.gov For instance, an analogue targeting a specific kinase could be combined with a standard chemotherapeutic agent in cancer models.

The exploration of these advanced therapeutic strategies in relevant preclinical disease models will be a crucial step in determining the ultimate clinical potential of the this compound chemical series.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-hydroxy-N-(pyridin-2-yl)benzamide?

The compound can be synthesized via acylation reactions using pyridine as a base under reflux conditions (4–6 hours). Key intermediates include benzoyl chloride derivatives and 2-aminopyridine. Refluxing in pyridine ensures efficient coupling while minimizing side reactions like hydrolysis . Post-synthesis purification via column chromatography is recommended to isolate the product in >75% yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic proton environment and amide bond formation. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Elemental analysis ensures stoichiometric purity .

Q. How is preliminary biological activity evaluated for this compound?

Initial screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution (MIC values). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and statistical analysis (ANOVA with Duncan’s test) determine potency thresholds .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity in multi-step syntheses?

Protecting groups (e.g., TIPSCl for hydroxyl protection) prevent unwanted side reactions during functionalization. Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro groups without affecting amide bonds. Solvent optimization (e.g., DMF for polar intermediates, CH₂Cl₂ for acylation) and temperature control (0–25°C) enhance regioselectivity .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

X-ray crystallography provides definitive bond-length and angle data for crystalline derivatives. Hyphenated techniques like LC-MS/MS correlate retention times with fragmentation patterns. Computational modeling (DFT calculations) predicts electronic properties and validates experimental NMR/IR data .

Q. How do substituents on the benzamide core influence structure-activity relationships (SAR)?

Electron-withdrawing groups (e.g., –Cl, –NO₂) at the para position enhance antimicrobial activity by increasing electrophilicity. Hydroxyl groups improve solubility but may reduce metabolic stability. Pyridinyl substituents enable π-π stacking with biological targets, as shown in analogs with IC₅₀ values <10 µM against kinase enzymes .

Q. What methodologies address contradictions in solubility and bioactivity data?

Solubility discrepancies (e.g., DMSO vs. aqueous buffers) are resolved using co-solvents (PEG-400) or nanoformulations. Bioactivity variations across assays may stem from assay conditions (e.g., serum protein binding). Cross-validation with orthogonal assays (e.g., SPR for binding affinity, in silico docking for target engagement) clarifies mechanisms .

Q. How is the compound’s stability profiled under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, thermal stress) identify labile functional groups. HPLC-UV monitors degradation products, while LC-QTOF-MS characterizes metabolites. Stability in plasma (37°C, 24 hours) predicts in vivo half-life. Lyophilization improves long-term storage stability .

Q. What mechanistic insights explain its interaction with biological targets?

Molecular dynamics simulations reveal hydrogen bonding between the hydroxy group and catalytic residues (e.g., PI3Kγ). Fluorescence quenching assays quantify binding constants (Kd ~2.3 µM). Mutagenesis studies on target enzymes (e.g., Tyr→Phe mutants) validate critical interaction sites .

Q. How can computational modeling guide the design of analogs with enhanced potency?

Pharmacophore modeling identifies essential moieties (amide, pyridinyl). QSAR studies correlate logP values (<3.5) with membrane permeability. Docking scores (Glide XP) prioritize analogs with complementary steric and electronic features. ADMET predictions (SwissADME) filter candidates with favorable toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。